Mass Spectrometric Differentiation: +3 Da Shift Enables Analyte Quantification with <5% Cross-Contribution
Cefoxitin-d3 Sodium Salt provides a nominal mass increase of +3 Da relative to unlabeled cefoxitin (MW 449.43 → 452.45), establishing a distinct MS/MS transition channel for selective reaction monitoring (SRM). The isotopic purity specification of >98% ensures that the contribution of unlabeled cefoxitin impurity in the internal standard stock is ≤2%, maintaining analyte-to-IS response linearity across the calibration range . This mass difference exceeds the natural isotopic abundance contribution of unlabeled cefoxitin (M+3 <0.1%) and effectively eliminates cross-talk interference that would otherwise produce positive bias in low-concentration samples [1].
| Evidence Dimension | Mass spectrometric channel separation and isotopic cross-contribution |
|---|---|
| Target Compound Data | MW 452.45; +3 Da shift; isotopic purity >98%; unlabeled impurity ≤2% |
| Comparator Or Baseline | Unlabeled cefoxitin (MW 449.43); natural M+3 abundance <0.1% |
| Quantified Difference | >3 Da mass separation; unlabeled cross-contribution limited to ≤2% of IS response |
| Conditions | LC-MS/MS in positive ion electrospray ionization (ESI+) mode; selective reaction monitoring |
Why This Matters
A +3 Da shift provides adequate channel separation to avoid signal overlap while minimizing deuterium isotope effects on chromatographic retention—critical for maintaining method accuracy and precision within ICH M10 acceptance criteria (±15% bias).
- [1] Duxbury K, Owen L, Gillingwater S, et al. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Ann Clin Biochem. 2008;45(4):410-413. View Source
